Sodium 1-methyl-1H-pyrazole-3-sulfinate Sodium 1-methyl-1H-pyrazole-3-sulfinate
Brand Name: Vulcanchem
CAS No.: 1616974-34-5
VCID: VC17576753
InChI: InChI=1S/C4H6N2O2S.Na/c1-6-3-2-4(5-6)9(7)8;/h2-3H,1H3,(H,7,8);/q;+1/p-1
SMILES:
Molecular Formula: C4H5N2NaO2S
Molecular Weight: 168.15 g/mol

Sodium 1-methyl-1H-pyrazole-3-sulfinate

CAS No.: 1616974-34-5

Cat. No.: VC17576753

Molecular Formula: C4H5N2NaO2S

Molecular Weight: 168.15 g/mol

* For research use only. Not for human or veterinary use.

Sodium 1-methyl-1H-pyrazole-3-sulfinate - 1616974-34-5

Specification

CAS No. 1616974-34-5
Molecular Formula C4H5N2NaO2S
Molecular Weight 168.15 g/mol
IUPAC Name sodium;1-methylpyrazole-3-sulfinate
Standard InChI InChI=1S/C4H6N2O2S.Na/c1-6-3-2-4(5-6)9(7)8;/h2-3H,1H3,(H,7,8);/q;+1/p-1
Standard InChI Key DKSGPIJWYRANJW-UHFFFAOYSA-M
Canonical SMILES CN1C=CC(=N1)S(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Characterization

Sodium 1-methyl-1H-pyrazole-3-sulfinate is the sodium salt of 1-methylpyrazole-3-sulfinic acid. Its molecular formula is C₄H₅N₂NaO₂S, with a molecular weight of 166.14 g/mol (calculated from the acid form’s molecular weight of 144.14 g/mol plus sodium’s atomic weight minus a proton) . The compound’s structure features a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—substituted with a methyl group at the 1-position and a sulfinate (-SO₂⁻) group at the 3-position, neutralized by a sodium cation .

Key structural identifiers include:

  • SMILES: CN1C=CC(=N1)S(=O)O[Na]

  • InChIKey: OQDPDCJFZFBDGU-UHFFFAOYSA-N

A notable discrepancy exists in publicly available data: some sources incorrectly list the molecular formula as C₄H₆N₂O₂S, which corresponds to the protonated sulfinic acid form rather than the sodium salt . This underscores the importance of verifying molecular formulas against experimental data when referencing this compound.

Synthesis and Manufacturing Approaches

While no direct synthesis protocols for sodium 1-methyl-1H-pyrazole-3-sulfinate are documented in the provided sources, analogous methods for related pyrazole sulfinates offer insights into plausible routes. For example, the synthesis of sodium 4-chloro-1-methyl-1H-pyrazole-5-sulfinate involves sulfination reactions starting from chlorinated pyrazole precursors . Similarly, the preparation of 1-methyl-5-hydroxypyrazole intermediates—a structurally related compound—utilizes cyclization reactions between dimethyl malonate, formamide derivatives, and alkylating agents under basic conditions .

A hypothetical synthesis pathway for sodium 1-methyl-1H-pyrazole-3-sulfinate could involve:

  • Sulfination of 1-methylpyrazole: Reacting 1-methylpyrazole with a sulfinating agent such as sulfur dioxide in the presence of a base to introduce the sulfinate group .

  • Neutralization: Treating the resulting sulfinic acid with sodium hydroxide to yield the sodium salt .

This route parallels methods used for other pyrazole sulfinates, where controlling reaction conditions (e.g., temperature, solvent polarity) is critical to achieving high purity and yield . For instance, in the synthesis of 1-methyl-5-hydroxypyrazole, refluxing dimethyl malonate with methylhydrazine in acetic acid at 102°C produced intermediates with over 95% purity . Similar optimization would likely be necessary for the target compound.

Physicochemical Properties

Experimental data on sodium 1-methyl-1H-pyrazole-3-sulfinate remain limited, but computational predictions and analogies to related compounds provide provisional insights:

PropertyValue/DescriptionSource
Molecular Weight166.14 g/mol
Predicted Collision Cross Section (Ų)127.8 ([M+H]⁺), 138.2 ([M+Na]⁺)
SolubilityLikely soluble in polar solvents (e.g., water, methanol)
StabilityHygroscopic; may decompose under strong acids/bases

The compound’s collision cross section—a measure of its interaction with gas-phase ions—suggests utility in mass spectrometry-based analyses, particularly in metabolomics or pharmacokinetic studies . Its solubility profile aligns with typical sulfinate salts, which often exhibit moderate polarity due to the ionic sulfinate group and aromatic pyrazole ring .

Recent Research and Future Directions

Despite its potential, sodium 1-methyl-1H-pyrazole-3-sulfinate remains underexplored in the literature. Recent patent activity in pyrazole chemistry—such as novel synthesis methods for hydroxypyrazoles —suggests growing interest in functionalized pyrazole derivatives. Future research could focus on:

  • Catalytic Applications: Investigating the compound’s role in transition-metal-catalyzed cross-coupling reactions.

  • Biological Screening: Evaluating its antimicrobial or anticancer activity in vitro.

  • Process Optimization: Developing scalable synthesis protocols to enable industrial adoption.

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